4,5-Dimethyl-2-(4-methylphenyl)pyrazol-3-amine
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Overview
Description
4,5-Dimethyl-2-(4-methylphenyl)pyrazol-3-amine is a pyrazole derivative known for its diverse pharmacological properties. Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms. These compounds are known for their biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyrazol-3-amine can be achieved through a series of reactions involving pyrazole and methylation agents. One common method involves the methylation of pyrazole using methyl iodide or methyl bromide, followed by a reaction with ammonia to yield the desired product . The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(4-methylphenyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(4-methylphenyl)pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(4-methylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit potent antileishmanial activity by binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by a lower binding free energy, indicating a strong and stable binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dimethylpyrazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4,5-Dimethyl-2-(4-methylphenyl)pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as a potent antileishmanial and antimalarial agent highlights its potential as a valuable pharmacophore in drug development .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-12(13)9(2)10(3)14-15/h4-7H,13H2,1-3H3 |
InChI Key |
YYBJSNVIKBMLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C)N |
Origin of Product |
United States |
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